molecular formula C18H22N2O2 B2515177 N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide CAS No. 2411265-29-5

N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide

Cat. No. B2515177
CAS RN: 2411265-29-5
M. Wt: 298.386
InChI Key: GCZJBZAZXKKABF-UHFFFAOYSA-N
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Description

N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, also known as PAC-1, is a small molecule that has been shown to induce apoptosis in cancer cells. The compound was first synthesized in 2005 and has since been the subject of numerous scientific studies. In

Mechanism of Action

The mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, but it is thought to involve the inhibition of procaspase-3, an inactive precursor to the caspase-3 enzyme that is involved in apoptosis. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide binds to procaspase-3 and induces a conformational change that activates the enzyme and initiates the apoptotic process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide include the induction of apoptosis in cancer cells, sensitization of cancer cells to chemotherapy and radiation therapy, and anti-inflammatory effects. N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. In addition, the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.

Future Directions

There are several potential future directions for research on N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the mechanism of action of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide, which could lead to the development of more effective cancer therapies. Additionally, the anti-inflammatory effects of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide could be further explored for potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide involves a multi-step process that begins with the reaction of piperidine-4-carboxylic acid and N-phenylmaleimide. This reaction produces N-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, which is then reacted with propargyl bromide to produce N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide (N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide). The overall yield of the synthesis is approximately 30%.

Scientific Research Applications

N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to induce apoptosis in cancer cells, particularly in glioblastoma cells. The compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-3-12-20(16-8-6-5-7-9-16)18(22)15-10-13-19(14-11-15)17(21)4-2/h3-9,15H,1-2,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZJBZAZXKKABF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1)C(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-1-prop-2-enoyl-N-prop-2-enylpiperidine-4-carboxamide

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